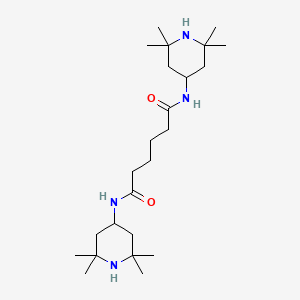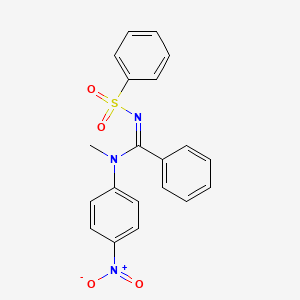![molecular formula C21H21N3O3S B5328643 4-methyl-N-(2-methylphenyl)-3-{[(pyridin-3-ylmethyl)amino]sulfonyl}benzamide](/img/structure/B5328643.png)
4-methyl-N-(2-methylphenyl)-3-{[(pyridin-3-ylmethyl)amino]sulfonyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-(2-methylphenyl)-3-{[(pyridin-3-ylmethyl)amino]sulfonyl}benzamide is a chemical compound that belongs to the family of sulfonamide drugs. It is commonly used as a research tool in scientific studies to investigate various biological processes.
Mecanismo De Acción
The mechanism of action of 4-methyl-N-(2-methylphenyl)-3-{[(pyridin-3-ylmethyl)amino]sulfonyl}benzamide involves the inhibition of PTPs and PTKs. It binds to the active site of these enzymes and prevents them from carrying out their normal functions. This leads to the modulation of various cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. Additionally, it has been shown to modulate various signaling pathways such as the MAPK and PI3K/Akt pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-methyl-N-(2-methylphenyl)-3-{[(pyridin-3-ylmethyl)amino]sulfonyl}benzamide in lab experiments is its specificity for PTPs and PTKs. This allows for the modulation of specific cellular processes without affecting other cellular processes. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have cytotoxic effects on some cell types, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for the use of 4-methyl-N-(2-methylphenyl)-3-{[(pyridin-3-ylmethyl)amino]sulfonyl}benzamide in scientific research. One potential direction is the investigation of its effects on other signaling pathways such as the Wnt/β-catenin pathway. Another potential direction is the investigation of its effects on other types of cancer cells. Additionally, the development of more specific and less toxic analogs of this compound may lead to its use in clinical settings.
Métodos De Síntesis
The synthesis of 4-methyl-N-(2-methylphenyl)-3-{[(pyridin-3-ylmethyl)amino]sulfonyl}benzamide involves several steps. The first step is the reaction of 4-methylbenzenesulfonyl chloride with 2-methylphenylamine to form 4-methyl-N-(2-methylphenyl)benzenesulfonamide. The second step involves the reaction of this intermediate product with pyridine-3-carboxaldehyde to form 4-methyl-N-(2-methylphenyl)-3-(pyridin-3-ylmethyl)benzenesulfonamide. The final step is the reaction of this intermediate product with ammonium chloride to form this compound.
Aplicaciones Científicas De Investigación
4-methyl-N-(2-methylphenyl)-3-{[(pyridin-3-ylmethyl)amino]sulfonyl}benzamide is commonly used as a research tool in scientific studies to investigate various biological processes. It is used as an inhibitor of protein tyrosine phosphatases (PTPs) and protein tyrosine kinases (PTKs). PTPs and PTKs are enzymes that play a critical role in the regulation of cellular signaling pathways. Inhibition of these enzymes can lead to the modulation of various cellular processes such as cell proliferation, differentiation, and apoptosis.
Propiedades
IUPAC Name |
4-methyl-N-(2-methylphenyl)-3-(pyridin-3-ylmethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-15-6-3-4-8-19(15)24-21(25)18-10-9-16(2)20(12-18)28(26,27)23-14-17-7-5-11-22-13-17/h3-13,23H,14H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPWISVKKWCEJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C)S(=O)(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[3-(3-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl methanesulfonate](/img/structure/B5328569.png)
![N~3~-(7-acetyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-N~1~,N~3~-dimethyl-beta-alaninamide](/img/structure/B5328580.png)
![methyl 2-{[2-(2-pyridinyl)-1-pyrrolidinyl]sulfonyl}benzoate](/img/structure/B5328582.png)
![2-({[5-(4-chlorophenyl)-2-furyl]methyl}amino)ethanol hydrochloride](/img/structure/B5328590.png)
![N-(1H-imidazol-2-ylmethyl)-1'-[(6-methylpyridin-2-yl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5328591.png)
![5-[4-(dimethylamino)phenyl]-4-(4-fluorobenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5328596.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-cyclohexylurea](/img/structure/B5328601.png)

![3-[3-(5-amino-1,3,4-thiadiazol-2-yl)propyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5328624.png)
![8-acetyl-2-(dimethylamino)-7,8-dihydroimidazo[1,2-a][1,3,5]triazin-4(6H)-one](/img/structure/B5328631.png)
![5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5328635.png)
![2-fluoro-N-(5-imidazo[1,2-a]pyridin-2-yl-2-methylphenyl)benzamide](/img/structure/B5328638.png)

![3-benzyl-5-{3-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5328661.png)